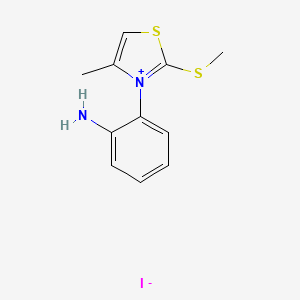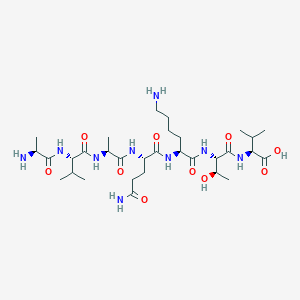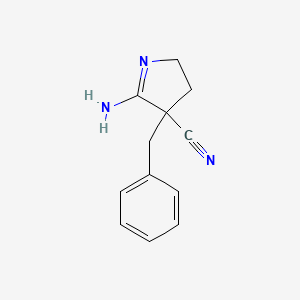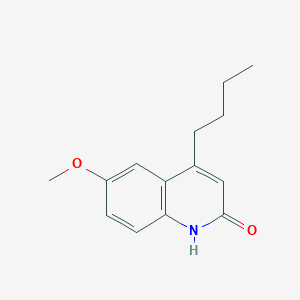
Ethyl methyl 3-hydroxypentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl 3-hydroxypentanedioate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes both ethyl and methyl groups attached to a 3-hydroxypentanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl methyl 3-hydroxypentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxypentanedioic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction conditions are carefully controlled to maintain the desired temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl methyl 3-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3-oxopentanedioic acid or 3-carboxypentanedioic acid.
Reduction: 3-hydroxypentanediol.
Substitution: Various amides or substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl methyl 3-hydroxypentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl methyl 3-hydroxypentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
3-carboxy-3-hydroxypentanedioate: A related compound with similar structural features.
Uniqueness
Ethyl methyl 3-hydroxypentanedioate is unique due to the presence of both ethyl and methyl groups attached to the 3-hydroxypentanedioate backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
606491-16-1 |
|---|---|
Fórmula molecular |
C8H14O5 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
1-O-ethyl 5-O-methyl 3-hydroxypentanedioate |
InChI |
InChI=1S/C8H14O5/c1-3-13-8(11)5-6(9)4-7(10)12-2/h6,9H,3-5H2,1-2H3 |
Clave InChI |
DMNMYNOZLAUPHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)






propanedinitrile](/img/structure/B12592023.png)

![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

